molecular formula C18H17N3O3 B7713988 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B7713988
M. Wt: 323.3 g/mol
InChI Key: GUCPRSKKONIKFO-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-5-3-8-16(9-12)23-11-17(22)20-15-7-4-6-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCPRSKKONIKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 3-methylphenoxyacetic acid with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or oxadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The compound’s oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to the disruption of cellular processes .

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